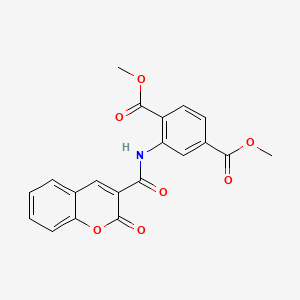

1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Description

1,4-Dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a benzene-1,4-dicarboxylate derivative functionalized with methyl ester groups at the 1,4-positions and a coumarin-based amide substituent at the 2-position. This compound combines the rigid aromatic core of benzene-1,4-dicarboxylate with the photophysical and bioactive properties of the coumarin moiety.

Properties

IUPAC Name |

dimethyl 2-[(2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO7/c1-26-18(23)12-7-8-13(19(24)27-2)15(10-12)21-17(22)14-9-11-5-3-4-6-16(11)28-20(14)25/h3-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUEFUZPLOMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Binding Affinities of Benzene-1,4-Dicarboxylate Derivatives

Table 2: Thermal Stability of Mixed-Linker MOFs

| MOF Composition | Decomposition Temperature (°C) | Stability Enhancement Mechanism |

|---|---|---|

| MIL-53(Al) with BDC | 350 | Rigid aromatic linker |

| MIL-53(Al) with BDC + NH₂-BDC | 420 | Hydrogen bonding from –NH₂ |

Biological Activity

1,4-Dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of chromene derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this particular compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is dimethyl 2-[(2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate. It features a chromene core structure, which is known for its pharmacological properties. The molecular formula is , with a molecular weight of 394.36 g/mol.

This compound exhibits its biological activity through several mechanisms:

- Anticancer Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation. This inhibition leads to reduced tumor growth in various cancer cell lines.

- Antimicrobial Properties : It disrupts bacterial cell wall synthesis, contributing to its effectiveness against a range of bacterial strains.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays:

| Activity Type | Tested Concentration (µM) | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (e.g., pancreatic cancer) | 0.5 - 10 | 0.58 | |

| Antimicrobial (against S. aureus) | 0.1 - 10 | <1.0 | |

| Anti-inflammatory | Variable | >10 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells with an IC50 value of 0.58 µM, indicating potent anticancer properties compared to standard chemotherapeutics .

- Antimicrobial Activity : In another investigation, the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of traditional antibiotics like ciprofloxacin .

- Structure-Activity Relationship (SAR) : Research into SAR highlighted that modifications to the substituents on the chromene core can enhance or diminish biological activity, suggesting pathways for further optimization .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow it to exhibit a broader range of biological activities compared to other chromene derivatives:

| Compound | Activity | IC50/Effectiveness |

|---|---|---|

| Coumarin Derivatives | Anticancer | Moderate |

| Chromene Derivatives | Antimicrobial | Variable |

| 1,4-Dimethyl Compound | Anticancer & Antimicrobial | Highly effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.